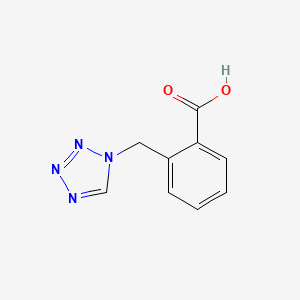

2-(1H-tetrazol-1-ylmethyl)benzoic acid

Description

BenchChem offers high-quality 2-(1H-tetrazol-1-ylmethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-tetrazol-1-ylmethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(tetrazol-1-ylmethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c14-9(15)8-4-2-1-3-7(8)5-13-6-10-11-12-13/h1-4,6H,5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBYARWGUKEOPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=NN=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Technical Guide: 2-(1H-tetrazol-1-ylmethyl)benzoic acid

This guide provides an in-depth technical analysis of 2-(1H-tetrazol-1-ylmethyl)benzoic acid , a bifunctional aromatic intermediate utilized in medicinal chemistry and coordination polymer synthesis.

Part 1: Chemical Identity & Structural Analysis[1][2]

Core Chemical Identity

This compound represents a specific structural motif where a benzoic acid scaffold is substituted at the ortho position with a tetrazole ring linked via a methylene (-CH2-) bridge. Unlike the more common "sartan" intermediates (which feature biphenyl linkages), this molecule contains a single phenyl ring, making it a compact, flexible linker.

-

IUPAC Name: 2-[(1H-tetrazol-1-yl)methyl]benzoic acid[1]

-

Molecular Formula: C

H -

Molecular Weight: 204.19 g/mol

-

Key Functional Groups:

-

Carboxylic Acid (C-1): Provides solubility in basic media and serves as a coordination site for metals or a coupling partner for amidation.

-

Tetrazole (N-1 attached): A metabolically stable bioisostere of a carboxylic acid or cis-amide. The N1-attachment indicates the alkyl group is bonded to the nitrogen at position 1 of the tetrazole ring.

-

Structural Isomerism (The N1 vs. N2 Challenge)

A critical feature of this molecule is the regiochemistry of the tetrazole ring. When synthesizing alkyl-tetrazoles, two isomers are typically formed due to the annular tautomerism of the tetrazole precursor:

-

1H-isomer (Target): Alkylation at N1.

-

2H-isomer (Byproduct): Alkylation at N2.

The 2-(1H-tetrazol-1-ylmethyl) isomer is generally more polar and has a higher melting point than its 2H counterpart. Spectroscopically, the methylene protons (-CH2-) in the 1H-isomer typically appear downfield in

Part 2: Synthesis & Production Protocols

Retrosynthetic Analysis

The most efficient route to 2-(1H-tetrazol-1-ylmethyl)benzoic acid is via Nucleophilic Substitution (S

-

Electrophile: 2-(Bromomethyl)benzoic acid (or its ester, Methyl 2-(bromomethyl)benzoate).

-

Nucleophile: 1H-Tetrazole (deprotonated).

Experimental Protocol (Step-by-Step)

Note: This protocol is designed for the synthesis of the methyl ester intermediate, followed by hydrolysis, to prevent side reactions with the free carboxylic acid.

Step 1: Alkylation (Formation of the Ester)

-

Reagents: Methyl 2-(bromomethyl)benzoate (1.0 eq), 1H-Tetrazole (1.1 eq), Triethylamine (TEA) or Potassium Carbonate (K

CO -

Solvent: Acetonitrile (ACN) or DMF (Anhydrous).

-

Procedure:

-

Dissolve 1H-tetrazole and the base in ACN. Stir for 30 min to ensure deprotonation.

-

Add Methyl 2-(bromomethyl)benzoate dropwise at 0°C.

-

Allow the mixture to warm to Room Temperature (RT) and reflux for 4–6 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 1:1). Two spots will appear (N1 and N2 isomers).

-

-

Workup: Remove solvent in vacuo. Resuspend residue in EtOAc/Water. Wash organic layer with brine. Dry over Na

SO -

Purification (Critical): The N1 and N2 isomers must be separated at this stage using Silica Gel Column Chromatography. The N2 isomer (less polar) elutes first; the N1 isomer (target) elutes second.

Step 2: Hydrolysis (Ester to Acid)

-

Reagents: Methyl 2-(1H-tetrazol-1-ylmethyl)benzoate (Pure N1 isomer), LiOH or NaOH (2.0 eq).

-

Solvent: THF:Water (3:1).

-

Procedure:

-

Dissolve the ester in THF/Water. Add LiOH.

-

Stir at RT for 2 hours.

-

Acidify carefully with 1M HCl to pH ~3.

-

The product, 2-(1H-tetrazol-1-ylmethyl)benzoic acid , will precipitate as a white solid. Filter and dry.

-

Synthesis Pathway Diagram

Caption: Synthetic pathway for 2-(1H-tetrazol-1-ylmethyl)benzoic acid highlighting the critical isomer separation step.

Part 3: Applications & Reactivity[1][4][5]

Medicinal Chemistry (Bioisosterism)

This molecule serves as a versatile scaffold in drug design:

-

Cis-Amide Mimic: The 1,5-disubstituted tetrazole ring mimics the cis-amide bond geometry, making this compound useful in peptidomimetics.

-

Factor XIa Inhibitors: Analogous structures (4-isomer) have been explored as S1' pocket binders in Factor XIa inhibitors for anticoagulation therapy. The ortho substitution of this specific molecule provides a unique "kinked" geometry that can access distinct sub-pockets compared to the linear para isomers.

Coordination Chemistry (MOFs)

In Materials Science, 2-(1H-tetrazol-1-ylmethyl)benzoic acid acts as a heterofunctional ligand for Metal-Organic Frameworks (MOFs).

-

Binding Modes: The carboxylate group coordinates hard metals (Zr, Ln), while the tetrazole nitrogen atoms can coordinate softer metals (Cu, Zn) or participate in hydrogen bonding.

-

Topology: The flexible methylene spacer allows the ligand to adopt non-planar conformations, facilitating the formation of helical or discrete cage structures rather than simple 2D sheets.

Part 4: Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed:

| Method | Expected Signal / Characteristic |

| IR Spectroscopy | 1700 cm |

| Mass Spectrometry | m/z 205 [M+H] |

Tautomeric Differentiation (N1 vs N2)

-

N1-Isomer (Target): The tetrazole C-H proton typically appears at 9.4–9.6 ppm .

-

N2-Isomer: The tetrazole C-H proton appears upfield, typically around 8.9–9.1 ppm .

-

HMBC Correlation: In the N1 isomer, the methylene protons show a correlation to the tetrazole C-5 carbon.

Part 5: References

-

Lyakhov, A. S., et al. "2-(1H-tetrazol-1-yl)benzoic acid."[2][3] Acta Crystallographica Section C: Crystal Structure Communications 57.12 (2001): 1436-1437. (Describes the non-methylated analog, establishing structural baselines). Link

-

Roh, J., et al. "Selectivity of Alkylation of 5-Substituted Tetrazoles." Journal of Heterocyclic Chemistry 49.5 (2012): 1107-1114. (Authoritative guide on N1 vs N2 regioselectivity in tetrazole synthesis).

-

ChemicalBook. "2-(Bromomethyl)benzoic acid Synthesis and Properties." (Precursor data). Link

-

PubChem Compound Summary. "4-(1H-tetrazol-1-ylmethyl)benzoic acid." (Para-isomer analog for property comparison). Link

Sources

Advanced Architectures: Ortho-Substituted Benzyl & Phenyl Tetrazole Building Blocks

Executive Summary: The Bioisostere Imperative

In modern medicinal chemistry, the tetrazole ring is not merely a functional group; it is a strategic architectural element.[1] Functioning as a non-classical bioisostere of the carboxylic acid, the 5-substituted-1H-tetrazole offers a comparable pKa (4.5–4.[1]9) while significantly enhancing lipophilicity and metabolic stability.[2][3][4]

This guide focuses on a specific, high-value subset of these heterocycles: Ortho-substituted benzyl and phenyl tetrazoles . These building blocks are the structural cornerstones of the "Sartan" class of angiotensin II receptor antagonists (e.g., Losartan, Valsartan) and are increasingly utilized in fragment-based drug discovery (FBDD) to induce conformational restriction.[1]

Key Technical Takeaways:

-

Structural Advantage: Ortho-substitution locks conformation via steric pressure, optimizing receptor binding pockets.[1]

-

Synthetic Challenge: Managing the explosive hazard of azides and controlling N1 vs. N2 regioselectivity during alkylation.

-

Operational Solution: Transitioning from batch "bunker" synthesis to continuous flow micro-reactors.

Structural Logic: The Ortho-Effect[1]

The efficacy of ortho-substituted tetrazole building blocks stems from their ability to enforce specific molecular geometries. Unlike a flexible benzyl chain, an ortho-substituent (such as a halide, methyl, or nitro group) creates steric bulk that restricts rotation around the biaryl or benzyl-aryl bond.[1]

The Pharmacophore Scaffold

In the context of AT1 receptor antagonists, the tetrazole ring is typically located at the ortho position of a biphenyl system. However, the precursor building blocks are often ortho-substituted benzyl halides or ortho-substituted benzonitriles .[1]

-

Type A: 5-(2-Halophenyl)-1H-tetrazole: The direct precursor for Suzuki-Miyaura coupling to form the biphenyl core.[1]

-

Type B: 5-(2-Halobenzyl)-1H-tetrazole: A flexible linker variant used to probe active site depth.[1]

Synthetic Methodologies

Module 3.1: The Classic [3+2] Cycloaddition (Batch Protocol)

Objective: Synthesis of 5-(2-chlorophenyl)-1H-tetrazole from 2-chlorobenzonitrile. Mechanism: 1,3-dipolar cycloaddition of an azide anion to an activated nitrile.[1]

The "Sharpless" Zinc Bromide Protocol: Unlike traditional methods using ammonium chloride (which can sublime and clog condensers), the use of Lewis acids like ZnBr2 activates the nitrile more efficiently and suppresses the formation of hydrazoic acid (HN3).

Protocol:

-

Charge: To a 250 mL round-bottom flask, add 2-chlorobenzonitrile (10.0 mmol), Sodium Azide (NaN3, 11.0 mmol), and Zinc Bromide (ZnBr2, 10.0 mmol).

-

Solvent: Add 40 mL of water/isopropanol (2:1). Note: Avoid halogenated solvents to prevent formation of explosive di- and tri-azidomethane.

-

Reaction: Reflux at 85°C for 12–24 hours. Monitor via TLC (EtOAc/Hexane 1:1).

-

Workup (Critical):

Module 3.2: Regioselective Alkylation (N1 vs. N2)

When alkylating a 5-substituted tetrazole with a benzyl halide (e.g., 2-bromobenzyl bromide), two isomers are possible: the 1,5-disubstituted (N1) and the 2,5-disubstituted (N2) tetrazole.[1][6]

-

Thermodynamic Control (N2): The N2 isomer is generally more thermodynamically stable.

-

Kinetic Control (N1): Steric hindrance at the N2 position or specific solvent effects can favor N1.

Optimization Table: Steering Regioselectivity

| Variable | Condition Favoring N2-Alkylation | Condition Favoring N1-Alkylation |

| Base | Weak bases (K2CO3, Et3N) | Strong bases (NaH, t-BuOK) |

| Solvent | Acetone, Acetonitrile (Polar Aprotic) | Toluene, DMF (High Temp) |

| Substituent | Bulky 5-substituents | Small 5-substituents |

Visualizing the Pathway:

Caption: Divergent alkylation pathways for tetrazolate anions. N2-alkylation is typically favored due to thermodynamic stability.[1]

Advanced Protocol: Continuous Flow Synthesis

Why Flow? The accumulation of hydrazoic acid (HN3) in the headspace of batch reactors poses a severe explosion risk. Flow chemistry eliminates the headspace and keeps the active volume of hazardous intermediate low.[7][8]

The "In-Situ" HN3 Generation Protocol: Instead of handling HN3 gas, it is generated inside the microreactor from NaN3 and Acetic Acid.

-

Feed A: 2-Bromobenzonitrile (0.5 M) in DMF.

-

Feed B: NaN3 (1.5 equiv) + AcOH (1.5 equiv) in DMF/H2O.

-

Reactor: Stainless steel coil reactor (10 mL volume).

-

Conditions: 140°C, 10 bar back-pressure (to keep HN3 in solution).

-

Residence Time: 20–30 minutes.

-

Quench: Output flows directly into a flask containing aqueous NaNO2 (Sodium Nitrite) to destroy unreacted azide immediately.

Critical Safety Protocols: The Azide Matrix

Working with tetrazoles requires a "Self-Validating Safety System."

| Hazard | Risk Factor | Mitigation Protocol |

| Hydrazoic Acid (HN3) | Volatile, explosive, highly toxic (comparable to HCN).[1] | Maintain pH > 9 during reaction. Use flow chemistry.[7][8][9] Never use rotary evaporators on acidic azide solutions. |

| Heavy Metal Azides | Cu, Pb, Zn azides are primary explosives (detonators).[1] | NEVER use metal spatulas. Use glass/Teflon equipment. Avoid drain disposal (reacts with lead pipes). |

| Halogenated Solvents | Formation of di/tri-azidomethane (explosive). | STRICTLY PROHIBITED: DCM, Chloroform.[1] Use DMF, DMSO, Toluene, or Water.[1] |

Safety Decision Tree:

Caption: Operational safety logic for azide-based tetrazole synthesis. Halogenated solvents and heavy metals are critical failure points.

References

-

Bioisosterism of Tetrazoles

-

Continuous Flow Synthesis

-

Regioselectivity in Alkylation

- Title: Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkyl

- Source: New Journal of Chemistry (RSC).

-

URL:[Link]

-

Zinc Bromide Protocol (Sharpless)

-

Safety Handling of Azides

Sources

- 1. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tetrazole: Novel Building Blocks for Drug_Chemicalbook [m.chemicalbook.com]

- 4. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 5. scielo.org.za [scielo.org.za]

- 6. mdpi.com [mdpi.com]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. scispace.com [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Safe and efficient tetrazole synthesis in a continuous-flow microreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Al(OTf)3-Catalyzed Regioselective N2-Arylation of Tetrazoles with Diazo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety data sheet (SDS) for tetrazole benzoic acid derivatives

This guide serves as a master technical document for the safety characterization and handling of Tetrazole Benzoic Acid Derivatives . Unlike standard Safety Data Sheets (SDS) which target single CAS numbers, this whitepaper addresses the entire chemical class, focusing on the unique intersection of energetic instability (tetrazole moiety) and pharmacological potency (benzoic acid bioisostere).

PART 1: CHEMICAL CONTEXT & HAZARD ARCHITECTURE

The "Wolf in Sheep's Clothing" Profile

Tetrazole benzoic acid derivatives are widely used in medicinal chemistry (e.g., Losartan, Valsartan) because the 5-substituted tetrazole ring acts as a bioisostere for the carboxylic acid group .[1] It mimics the acidity (pKa ~4.5–4.[2]9) and planar geometry of a carboxylate but offers superior metabolic stability and lipophilicity.[1]

However, this utility masks a critical safety paradox:

-

The Benzoic Moiety: Imparts acidity and potential skin/eye irritation.[3]

-

The Tetrazole Ring: Contains four linked nitrogen atoms (

). This high nitrogen content renders the molecule inherently energetic . Under thermal or mechanical stress, the ring can rupture, releasing nitrogen gas (

Quantitative Hazard Summary

| Property | Value / Characteristic | Causality / Risk Implication |

| Acidity (pKa) | 4.5 – 4.9 | Comparable to carboxylic acids; causes irritation to mucous membranes. |

| Decomposition ( | Typically >200°C | CRITICAL: Violent decomposition often occurs near the melting point. |

| Nitrogen Content | High (>30% w/w) | High heat of formation; potential for deflagration or detonation. |

| Shock Sensitivity | Variable | Metal salts (Na, K) are generally more stable; heavy metal salts (Pb, Ag) are primary explosives . |

| Toxicity Class | GHS Category 2 (Repro) | Angiotensin II receptor antagonism mechanism implies fetal toxicity (teratogenicity). |

PART 2: CRITICAL HANDLING PROTOCOLS (The "How")

Synthesis Safety: The Hydrazoic Acid Trap

The most dangerous phase of handling these derivatives is their synthesis, typically via the cycloaddition of an azide (e.g.,

The Hazard: Acidification of the reaction mixture (to protonate the tetrazole salt) can generate Hydrazoic Acid (

Self-Validating Protocol: The "Quench & Test" System

-

Quench: Before acidification, treat the reaction mixture with Sodium Nitrite (

) in acidic media to destroy excess azide, releasing harmless -

Validation: Use Ferric Chloride (

) test strips.-

Dip: Dip filter paper into

solution. -

Expose: Hold over the reaction headspace.

-

Result: A red coloration indicates

vapor. STOP and re-quench.

-

Thermal Stability Characterization (DSC)

Never scale up a tetrazole reaction without Differential Scanning Calorimetry (DSC) data.

Protocol:

-

Run DSC in a gold-plated high-pressure crucible (to prevent evaporation masking decomposition).

-

Scan rate: 5°C/min.

-

The "Rule of 100": If the Decomposition Onset Temperature (

) is less than 100°C above your maximum process temperature, the process is UNSAFE for scale-up without rigorous venting/cooling analysis.

PART 3: VISUALIZATION OF SAFETY LOGIC

Synthesis & Risk Workflow

The following diagram maps the critical decision points during synthesis to prevent explosion and exposure.

Figure 1: Synthesis safety logic flow emphasizing the critical "Quench Step" to prevent Hydrazoic Acid formation.

Thermal Decomposition Pathway

Understanding the breakdown mechanism is vital for firefighting and storage.

Figure 2: Thermal decomposition pathway showing the evolution of nitrogen gas, the primary driver of over-pressurization events.

PART 4: SDS SECTION DEEP DIVE (Class-Specific)

When generating an SDS for a new tetrazole benzoic acid derivative, populate the standard sections with these specific technical insights:

Section 2: Hazard Identification

-

H204: Fire or projection hazard (if metal salts are present).

-

H361d: Suspected of damaging the unborn child (based on Sartan class effects).

-

H373: May cause damage to organs (Cardiovascular/Kidney) through prolonged exposure.

Section 5: Fire-Fighting Measures[4]

-

Extinguishing Media: DO NOT use high-pressure water jets. This may scatter the energetic dust. Use water fog, foam, or dry powder.

-

Special Hazards: Combustion emits toxic Nitrogen Oxides (

) and Carbon Monoxide. -

Explosion Risk: In a fire, containers may rupture violently due to rapid

evolution. Fight fire from a maximum distance or use unmanned hose holders.

Section 10: Stability and Reactivity[5]

-

Conditions to Avoid: Shock, friction, and temperatures within 50°C of the melting point.

-

Incompatible Materials:

-

Strong Oxidizers: May cause ignition.

-

Heavy Metals (Pb, Ag, Hg): Form highly sensitive azide/tetrazolate salts. Never use metal spatulas if the compound is in a salt form.

-

Acids: Contact with strong acids may regenerate the free tetrazole or hydrazoic acid traces.

-

Section 11: Toxicological Information[6]

-

Mechanism: Angiotensin II Receptor Blockade (ARB).[4]

-

Acute Toxicity: Generally low oral acute toxicity (

Rat > 1000 mg/kg), but potent pharmacological effects (hypotension) occur at lower doses. -

Chronic Toxicity: Fetotoxicity is the primary concern. Strict engineering controls (isolators) are required for pregnant personnel.

PART 5: DISPOSAL CONSIDERATIONS

Do not dispose of as standard organic waste.

-

Chemical Deactivation: For small quantities, dissolve in dilute NaOH, then treat with bleach (Sodium Hypochlorite) to oxidize the tetrazole ring before adjusting pH.

-

Incineration: Must be sent to a specialized high-temperature incinerator equipped with scrubbers for

. Label clearly as "Potentially Energetic Nitrogen Heterocycle."

References

-

American Chemical Society (ACS). Series of Azido and Fused-Tetrazole Explosives: Combining Good Thermal Stability and Low Sensitivity. ACS Applied Materials & Interfaces. (2022). Link

-

Royal Society of Chemistry (RSC). Strategies for balancing safety in oxadiazole tetrazole derivatives. Materials Advances. (2025). Link

-

Drug Hunter. Bioisosteres for Drug Hunters: Tetrazoles as Carboxylic Acid Replacements. (2025). Link

-

Cambridge MedChem Consulting. Acid Bioisosteres: Tetrazole pKa and Lipophilicity. (2022). Link

-

Viona Pharmaceuticals. Safety Data Sheet: Valsartan Tablets USP. (2023). Link

-

Cayman Chemical. Safety Data Sheet: Valsartan (Reference for GHS Classification). (2025).[5] Link

-

Massachusetts Institute of Technology (MIT). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. (2019). Link(Note: Generalized link to MIT Open Access repository for flow chemistry safety).

Sources

Methodological & Application

Application Note: Engineering Flexible MOFs with 2-(1H-tetrazol-1-ylmethyl)benzoic acid

This Application Note is designed for researchers in coordination chemistry and materials science. It details the specific utility, synthesis protocols, and characterization of Metal-Organic Frameworks (MOFs) derived from 2-(1H-tetrazol-1-ylmethyl)benzoic acid (hereafter referred to as 2-TMB ).[1]

Part 1: Ligand Chemistry & Design Philosophy

The "Ortho-Kink" Advantage

Unlike rigid linear linkers (e.g., terephthalic acid) that form predictable cubic grids, 2-TMB is a "designer ligand" characterized by two critical structural features:

-

Dual Functionality: It possesses a hard oxygen donor (carboxylate, -COO⁻) and a soft/intermediate nitrogen donor (1-substituted tetrazole).[1] This encourages the formation of heterometallic clusters or complex secondary building units (SBUs).

-

Conformational Flexibility: The methylene spacer (-CH2-) combined with the ortho substitution introduces a permanent "kink" (V-shape or L-shape).[1] This steric constraint often prevents the formation of interpenetrated networks, favoring instead helical chains , discrete metallacycles , or chiral 3D frameworks .

Coordination Modes

Crucially, 2-TMB is a mono-anionic ligand.[1]

-

Carboxylate Group: Deprotonates (pKa ≈ 4.[1]2) to bind metal ions in monodentate, chelating, or bridging modes.

-

Tetrazole Group: Being a 1-substituted tetrazole, the ring is neutral .[1] It coordinates primarily through the N4 nitrogen atom (and occasionally N3), acting similarly to an imidazole or pyridine donor.

Note: Do not confuse this with 5-substituted tetrazoles, which are acidic and form anionic tetrazolates. 2-TMB acts as a zwitterionic-type mimic: Anionic Head (Benzoate) + Neutral Tail (Tetrazole).[1]

Part 2: Synthesis Protocols

Protocol A: Solvothermal Synthesis of Zn(II)/Cd(II) Frameworks

Target: Luminescent d¹⁰ MOFs for chemical sensing.

Materials:

-

Ligand: 2-(1H-tetrazol-1-ylmethyl)benzoic acid (2-TMB)[1]

-

Metal Salt:

or -

Solvent: DMF / Ethanol / Water[1]

-

Base: NaOH (0.1 M) or Triethylamine (TEA)[1]

Workflow Diagram:

Figure 1: Step-by-step solvothermal synthesis workflow for 2-TMB based MOFs.

Detailed Procedure:

-

Dissolution: Dissolve 0.1 mmol of 2-TMB in 5 mL of DMF. In a separate vial, dissolve 0.1 mmol of Zinc Nitrate in 5 mL of deionized water.

-

Mixing: Slowly add the metal solution to the ligand solution under stirring. The mixture may turn slightly cloudy.

-

pH Adjustment (Critical): Add 0.1 M NaOH dropwise.

-

Target: pH 6.5 – 7.0.[1]

-

Why: You must deprotonate the carboxylic acid to drive coordination, but avoid pH > 8 to prevent the precipitation of metal hydroxides (

).

-

-

Crystallization: Transfer the clear (or slightly turbid) solution into a 25 mL Teflon-lined stainless steel autoclave. Seal and heat at 120°C for 3 days .

-

Cooling: Program the oven to cool at a rate of 5°C/h. Slow cooling is essential to obtain single crystals suitable for X-ray diffraction (SC-XRD).[1]

-

Harvesting: Filter the colorless block crystals, wash 3x with Ethanol, and dry in air.

Protocol B: Room Temperature Diffusion (Layering)

Target: Delicate structures or heat-sensitive co-ligands.[1]

-

Dissolve 0.1 mmol 2-TMB and 0.1 mmol NaOH in 4 mL water (Bottom Layer).

-

Dissolve 0.1 mmol Metal Salt in 4 mL Ethanol or Methanol (Top Layer).

-

Buffer Layer: Carefully pipette 1 mL of 1:1 Water/Ethanol mixture between the two layers to slow down diffusion.

-

Seal with Parafilm and leave undisturbed for 2-4 weeks. Crystals will grow at the interface.

Part 3: Structural Characterization & Validation[1]

Crystallographic Validation (SC-XRD)

When solving the structure, pay attention to the methylene spacer disorder . The -CH2- group often exhibits thermal vibration.[1]

-

Space Groups: Due to the "kinked" ligand, expect lower symmetry space groups like P2₁/c (monoclinic) or P-1 (triclinic) rather than high-symmetry cubic groups.[1]

-

Topology: Look for 1D helical chains or 2D (4,4) grids that are undulated (wavy) due to the ligand angle.

Spectroscopic Fingerprinting (FT-IR)

Use Infrared Spectroscopy to validate coordination.[1]

| Functional Group | Free Ligand (cm⁻¹) | MOF / Complex (cm⁻¹) | Diagnostic Change |

| -COOH (C=O) | 1680 - 1710 | Absent | Disappearance confirms deprotonation.[1] |

| -COO⁻ (Asym) | N/A | 1590 - 1620 | Strong new band appears.[1] |

| -COO⁻ (Sym) | N/A | 1380 - 1420 | Separation ( |

| Tetrazole Ring | ~1050 - 1100 | Shifted (+10-20 cm⁻¹) | Indicates N-coordination to metal.[1] |

Topology & Mechanism Diagram

Figure 2: Logical flow of coordination assembly.[1] The steric bulk of the ortho-substituent directs the topology toward helices or waves.

Part 4: Functional Applications

Photoluminescent Sensing (Zn/Cd MOFs)

d¹⁰ metal complexes with 2-TMB exhibit Ligand-to-Ligand Charge Transfer (LLCT) or Metal-to-Ligand Charge Transfer (MLCT).[1]

-

Application: Detection of nitro-aromatics (explosives) or Fe³⁺ ions in water.[1]

-

Mechanism: The analyte interacts with the electron-rich tetrazole ring via

stacking, causing fluorescence quenching .[1]

Protocol: Fluorescence Quenching Experiment

-

Preparation: Grind 5 mg of MOF crystals into a fine powder.

-

Dispersion: Disperse in 10 mL of water (or ethanol) via ultrasonication for 30 mins to create a stable suspension.

-

Baseline: Record the emission spectrum (Excitation

nm; Emission -

Titration: Add aliquots (10-100

L) of analyte solution (e.g., nitrobenzene or -

Readout: Monitor the decrease in intensity at

. Plot

References

-

Coordination Modes of Tetrazoles: Araujo, N. et al. "Coordination modes of tetrazoles and tetrazolates." ResearchGate/CrystEngComm, 2009. [1]

-

Synthesis of 1-Substituted Tetrazoles: Voitekhovich, S. V. et al. "Tetrazoles: Synthesis, Structures, Physico-Chemical Properties."[1] Core.ac.uk, 2003.

-

General Tetrazole MOF Synthesis (In-situ & Pre-formed): "Two new metal–organic frameworks based on tetrazole–heterocyclic ligands." Dalton Transactions, RSC, 2017.

-

Tetrazole Ligand Properties (pKa and Tautomerism): "Tetrazoles via Multicomponent Reactions." Chemical Reviews, NIH/PubMed, 2018.

-

Zinc-Tetrazole Frameworks (pH Control): "pH-Controlled Assembly of 3D and 2D Zinc-Based Metal-Organic Frameworks." Inorganic Chemistry, NIH, 2015.

Sources

Application Note: Precision Cyclization of 2-(Tetrazol-1-ylmethyl)benzoic Acid

Executive Summary

The cyclization of 2-(tetrazol-1-ylmethyl)benzoic acid is a critical transformation in the synthesis of fused nitrogen-rich heterocycles, specifically the tetrazolo[5,1-a]isoquinolin-5-one core. This scaffold acts as a bioisostere for quinazolinones and is increasingly relevant in the development of angiotensin II receptor antagonists and antimicrobial agents.

This guide addresses the primary synthetic challenge: preventing the thermal extrusion of nitrogen (Huisgen rearrangement) . Uncontrolled heating leads to the formation of the thermodynamically stable imidazo[1,2-b]isoquinolin-5-one byproduct. This protocol details the Polyphosphoric Acid (PPA) mediated cyclodehydration, which offers the highest selectivity for the tetrazole-retained product.

Mechanistic Insight & Reaction Pathways[1]

The reaction involves the intramolecular acylation of the tetrazole ring by the pendant carboxylic acid. The regioselectivity is governed by the nucleophilicity of the tetrazole C5 position and the electrophilicity of the activated carboxyl group.

Pathway Bifurcation

-

Pathway A (Target): Intramolecular electrophilic substitution at the tetrazole C-5 position. This retains the tetrazole ring, yielding the tricyclic tetrazolo[5,1-a]isoquinolin-5-one .

-

Pathway B (Degradation): At temperatures >160°C, the tetrazole ring undergoes retro-1,5-dipolar cycloaddition, extruding

to form a nitrilimine intermediate, which rearranges to imidazo[1,2-b]isoquinolin-5-one .

Reaction Scheme Visualization

The following diagram illustrates the critical divergence between the desired cyclization and the thermal decomposition pathway.

Figure 1: Mechanistic bifurcation. Path A (Green) represents the desired cyclization. Path B (Red) represents the thermal decomposition risk.

Experimental Protocols

Method A: Polyphosphoric Acid (PPA) Cyclization (Recommended)

Rationale: PPA acts simultaneously as a solvent, proton source, and dehydrating agent. Its viscous nature stabilizes the acylium intermediate, allowing cyclization at moderate temperatures (80–110°C) without triggering denitrogenation.

Reagents & Equipment[1][2][3][4]

-

Substrate: 2-(tetrazol-1-ylmethyl)benzoic acid (1.0 eq)

-

Reagent: Polyphosphoric Acid (PPA) (10–15 wt. equiv relative to substrate)

-

Quench: Crushed ice / Water

-

Equipment: Mechanical stirrer (essential due to PPA viscosity), Oil bath.

Step-by-Step Protocol

-

Preparation: In a round-bottom flask equipped with a mechanical stirrer, charge Polyphosphoric Acid (PPA) . Heat the PPA to 60°C to lower its viscosity.

-

Addition: Add 2-(tetrazol-1-ylmethyl)benzoic acid portion-wise to the stirring PPA. Ensure the solid is fully dispersed.

-

Critical Control: Do not add all at once to prevent local overheating.

-

-

Reaction: Increase the temperature to 100°C . Stir for 2–4 hours .

-

Monitoring: Monitor by TLC (System: EtOAc/MeOH 9:1) or HPLC. The starting material (acid) is more polar than the cyclized product.

-

-

Quench: Cool the reaction mixture to 50–60°C . Pour the viscous syrup slowly onto crushed ice (10x weight of PPA) with vigorous stirring.

-

Note: The product often precipitates as a white or off-white solid upon hydrolysis of the PPA complex.

-

-

Isolation:

-

Stir the aqueous suspension for 1 hour to ensure complete breakdown of polyphosphates.

-

Filter the precipitate.[4]

-

Wash the filter cake with water (

) until the filtrate is neutral (pH ~7). -

Wash with cold ethanol (

) to remove trace organic impurities.

-

-

Purification: Recrystallize from Ethanol/DMF or Acetonitrile if necessary.

Method B: Acid Chloride Activation (Alternative)

Rationale: Suitable for small-scale synthesis or when PPA is unavailable. Requires strict temperature control.

Protocol

-

Activation: Suspend the substrate in dry Dichloromethane (DCM) . Add Thionyl Chloride (SOCl2) (1.5 eq) and a catalytic amount of DMF (2 drops).

-

Reflux: Heat to reflux (40°C) for 2 hours until the solution becomes clear (formation of acid chloride).

-

Evaporation: Remove solvent and excess SOCl2 under reduced pressure.

-

Cyclization: Redissolve the residue in anhydrous Toluene or Nitrobenzene . Heat to 100°C for 1–2 hours.

-

Warning: Do not exceed 110°C.[5]

-

-

Workup: Cool and evaporate solvent. Triturate residue with ether to obtain the solid product.

Analytical Characterization & QC

To validate the formation of the tetrazolo[5,1-a]isoquinolin-5-one and ensure no thermal degradation occurred, compare the spectral data against the following criteria:

| Feature | Starting Material (Acid) | Target Product (Cyclized) | Byproduct (Decomposed) |

| Singlet | Absent (C5 is now quaternary) | Absent | |

| Singlet | Singlet/ABq | Singlet | |

| IR (Carbonyl) | ~1680–1700 cm | ~1690–1710 cm | ~1650 cm |

| Mass Spec (ESI) |

Key Validation Check: The disappearance of the highly deshielded Tetrazole C5 proton in

Safety & Handling

-

Explosion Hazard: Tetrazoles are energetic materials. While 1-substituted tetrazoles are generally stable, they can decompose explosively if heated rapidly or subjected to shock. Never heat the reaction mixture above 140°C.

-

Acid Hazards: PPA and SOCl2 are corrosive. Perform all operations in a fume hood.

-

Waste Disposal: The aqueous quench from the PPA method contains high concentrations of phosphoric acid. Neutralize with Sodium Carbonate before disposal.

References

-

Synthesis of Tetrazolo-Isoquinolines

-

General Reactivity of Tetrazoles

- Title: Tetrazoles via Multicomponent Reactions.

- Source:Chemical Reviews, 2011.

-

URL:[Link]

-

Cyclization Methodology (PPA)

-

Thermal Decomposition (Huisgen Rearrangement)

Sources

- 1. researchgate.net [researchgate.net]

- 2. air.unimi.it [air.unimi.it]

- 3. BJOC - Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system [beilstein-journals.org]

- 4. jocpr.com [jocpr.com]

- 5. bhu.ac.in [bhu.ac.in]

- 6. Synthesis of Tetrazolo[5,1- a]isoquinolines via a Suzuki-Miyaura Coupling Reaction/[3 + 2] Cycloaddition Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Unexpected Cyclization Product Discovery from the Photoinduced Bioconjugation Chemistry between Tetrazole and Amine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Accelerated Synthesis of Tetrazolyl-benzoic Acids via Microwave Irradiation

Introduction: The Significance of Tetrazolyl-benzoic Acids and the Advent of Microwave Synthesis

Tetrazolyl-benzoic acids represent a critical class of organic compounds, widely recognized for their role as bioisosteres of carboxylic acids in medicinal chemistry. Their unique physicochemical properties, including enhanced metabolic stability and improved oral bioavailability, have led to their incorporation into a multitude of pharmaceutical agents, such as antihypertensives and anticancer drugs.[1][2] The traditional synthesis of these compounds, however, is often hampered by long reaction times, harsh conditions, and the use of hazardous reagents.[3]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating methods.[4][5][6] By utilizing dielectric heating, microwave irradiation delivers energy directly to polar molecules within the reaction mixture, leading to rapid and uniform heating.[4][7] This results in dramatic accelerations in reaction rates, often reducing synthesis times from hours to mere minutes, while simultaneously improving yields and product purity.[7][8] This application note provides a comprehensive guide to the microwave-assisted synthesis of tetrazolyl-benzoic acids, detailing the underlying principles, a robust experimental protocol, and expert insights into the procedural rationale.

Core Principle: The [3+2] Cycloaddition Pathway

The cornerstone of tetrazole synthesis is the [3+2] cycloaddition reaction between an organonitrile and an azide salt, typically sodium azide.[9][10] This reaction forms the stable five-membered tetrazole ring. Microwave irradiation significantly enhances the rate of this cycloaddition, which often requires high temperatures and long durations under conventional heating.[3][11] The reaction can be catalyzed by various agents, such as copper (I) salts or triethylamine hydrochloride, to facilitate the cycloaddition, particularly for less reactive nitriles.[1][3]

Below is a diagram illustrating the general workflow for the synthesis of tetrazolyl-benzoic acids, starting from a commercially available cyanobenzoic acid.

Figure 1: General experimental workflow for the microwave-assisted synthesis of tetrazolyl-benzoic acids.

Detailed Experimental Protocol: Synthesis of 4-(1H-Tetrazol-5-yl)benzoic Acid

This protocol details the synthesis of 4-(1H-tetrazol-5-yl)benzoic acid from 4-cyanobenzoic acid as a representative example.

Materials and Equipment:

-

4-cyanobenzoic acid

-

Sodium azide (NaN₃)

-

Triethylamine hydrochloride (Et₃N·HCl)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 2M aqueous solution

-

Deionized water

-

Microwave synthesis reactor with sealed vessel capabilities

-

Magnetic stirrer and stir bars

-

Standard laboratory glassware

-

Buchner funnel and filter paper

-

Drying oven or vacuum desiccator

Safety Precautions:

-

Sodium azide is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid. Do not use metal spatulas to handle sodium azide.

-

Microwave synthesis can generate high pressures.[12] Always use a dedicated microwave reactor designed for chemical synthesis and follow the manufacturer's safety guidelines.[13][14] Never exceed the recommended temperature, pressure, or volume limits of the reaction vessel.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Step-by-Step Procedure:

-

Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 4-cyanobenzoic acid (1.00 g, 6.80 mmol), sodium azide (0.663 g, 10.2 mmol), and triethylamine hydrochloride (1.40 g, 10.2 mmol).

-

Solvent Addition: Add 5 mL of dimethylformamide (DMF) to the reaction vessel.

-

Vessel Sealing: Securely seal the vessel with the appropriate cap.

-

Microwave Irradiation: Place the sealed vessel into the microwave reactor cavity. Irradiate the mixture at 130°C for 30 minutes. The pressure should be monitored and should not exceed the vessel's limit.

-

Cooling: After irradiation, allow the reaction vessel to cool to room temperature (either passively or using the instrument's cooling system).

-

Product Precipitation: Carefully uncap the vessel in a fume hood. Pour the reaction mixture into a beaker containing 50 mL of deionized water. Acidify the solution to a pH of approximately 2 by the dropwise addition of 2M HCl. A white precipitate should form.

-

Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with two 20 mL portions of cold deionized water to remove any remaining salts and DMF.

-

Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.

Characterization:

The identity and purity of the synthesized 4-(1H-tetrazol-5-yl)benzoic acid can be confirmed by standard analytical techniques:

-

¹H NMR: Expected signals for the aromatic protons and the acidic proton of the carboxylic acid. The tetrazole NH proton may be broad or exchangeable.[15][16]

-

¹³C NMR: Signals corresponding to the carbon atoms of the benzene ring, the carboxylic acid, and the tetrazole ring.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, aromatic C-H stretches, and the tetrazole ring vibrations.[2][17]

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product.

Expert Insights & Protocol Validation

Causality Behind Experimental Choices:

-

Solvent: DMF is an excellent solvent for this reaction due to its high boiling point and its ability to efficiently absorb microwave energy, leading to rapid heating.[3] It also effectively dissolves the starting materials and reagents.

-

Catalyst: Triethylamine hydrochloride acts as a mild acid catalyst that protonates the nitrile, making it more electrophilic and susceptible to nucleophilic attack by the azide ion. This is particularly useful for nitriles that are deactivated by electron-withdrawing groups.

-

Temperature and Time: The selected temperature of 130°C and a 30-minute reaction time are optimized to ensure complete conversion while minimizing the formation of byproducts.[3] Microwave heating allows for precise temperature control, which is crucial for reproducibility.[8]

-

Work-up: Acidification is a critical step to protonate the tetrazolide anion formed during the reaction, rendering the product insoluble in the aqueous medium and allowing for its easy isolation by filtration.

Self-Validating System:

This protocol is designed to be self-validating through clear and observable endpoints. The formation of a precipitate upon acidification provides a visual confirmation that the reaction has proceeded to form the desired product. Subsequent characterization by NMR, IR, and MS serves to definitively confirm the structure and purity of the final compound, validating the success of the synthesis.

Reaction Mechanism

The microwave-assisted synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide proceeds through a catalyzed [3+2] cycloaddition. The following diagram outlines the key steps of this mechanism.

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications [organic-chemistry.org]

- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 6. ijrpas.com [ijrpas.com]

- 7. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]

- 8. ajchem-a.com [ajchem-a.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijnrd.org [ijnrd.org]

- 13. Safety Considerations for Microwave Synthesis [cem.com]

- 14. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 15. mdpi.com [mdpi.com]

- 16. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols: Solid-Phase Synthesis Using Tetrazole-Linker Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-phase organic synthesis (SPOS) has become an indispensable tool in drug discovery and combinatorial chemistry, enabling the rapid synthesis and purification of large numbers of compounds. The choice of linker, the molecular entity connecting the growing molecule to the insoluble support, is critical to the success of any solid-phase strategy. This document provides a detailed guide to the use of tetrazole-containing scaffolds as versatile linkers in SPOS. We will explore the unique chemical properties of the tetrazole moiety that allow for the design of traceless, photocleavable, and safety-catch linker strategies. Detailed protocols for the synthesis of tetrazole-functionalized resins, on-resin compound synthesis, and various cleavage methods are provided, underpinned by the scientific rationale for each step.

Introduction to Solid-Phase Organic Synthesis and the Central Role of the Linker

Solid-phase organic synthesis (SPOS) is a technique in which molecules are built on an insoluble polymer support. This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing, driving reactions to completion through the use of excess reagents.[1] The linker is a critical component in SPOS, serving as the bridge between the solid support and the molecule of interest. The nature of the linker dictates the conditions under which the final product can be cleaved from the resin, and thus determines the overall synthetic strategy.[2]

The ideal linker should be stable to the reaction conditions used during the synthesis but cleavable under specific conditions that do not degrade the final product.[3] The choice of linker strategy is therefore a crucial decision in the design of any solid-phase synthesis.

The Tetrazole Moiety: A Versatile Scaffold for Linker Design

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, possesses a unique combination of chemical properties that make it an attractive component for linker design in SPOS.[4][5] Tetrazoles are known bioisosteres of carboxylic acids and cis-amide bonds, which has led to their widespread use in medicinal chemistry.[6] Their acidic nature and ability to participate in various chemical transformations make them highly versatile for creating diverse linker strategies.

Key Attributes of Tetrazoles in Linker Design:

-

Chemical Stability: The tetrazole ring is generally stable to a wide range of reaction conditions used in organic synthesis.

-

Acidity: The proton on the tetrazole ring is acidic, providing a handle for attachment to the solid support.

-

Photochemical Reactivity: Certain tetrazole derivatives can undergo photochemical transformations, enabling the design of photolabile linkers.[7][8]

-

Traceless Cleavage Potential: The tetrazole ring can be designed to fragment in a way that leaves no residual functionality on the cleaved molecule, a highly desirable feature for drug candidates.[9]

Types of Tetrazole-Linker Scaffolds

The versatility of the tetrazole moiety allows for its incorporation into various types of linker strategies, each with its own advantages and applications.

Traceless Tetrazole Linkers

Traceless linkers are designed to be cleaved from the solid support without leaving any residual atoms from the linker on the final product.[9] A tetrazole-based traceless linker can be designed based on the fragmentation of the tetrazole ring upon cleavage.

A plausible strategy involves the use of a 5-alkoxy-1-aryl-1H-tetrazole scaffold. The linkage to the solid support would be through the aryl group. The molecule of interest is attached to the tetrazole ring at the 5-position via an oxygen atom. Cleavage under reductive or specific acidic conditions could induce fragmentation of the tetrazole ring, releasing the desired molecule with a hydroxyl group, while the remnants of the linker remain attached to the resin.

Diagram: Traceless Tetrazole Linker Concept

Caption: Conceptual workflow of a traceless tetrazole linker.

Photocleavable Tetrazole Linkers

Photolabile linkers offer the advantage of mild cleavage conditions using light, which is orthogonal to many chemical reagents.[7] The photochemistry of tetrazoles can be exploited to create such linkers. For instance, a 2,5-disubstituted tetrazole can undergo a [2+3] cycloreversion upon irradiation to release a nitrile and a diazo compound. If the molecule of interest is attached to one of the substituents, it can be released upon photolysis.

A 2-aryl-5-alkoxy-2H-tetrazole linker represents a viable photocleavable system. The solid support is attached to the aryl group, and the synthesized molecule is linked through the alkoxy group. Upon UV irradiation, the tetrazole ring would cleave, releasing the desired molecule.

Diagram: Photocleavable Tetrazole Linker Mechanism

Caption: Mechanism of a photocleavable tetrazole linker.

Safety-Catch Tetrazole Linkers

Safety-catch linkers are stable to the synthesis conditions but can be "activated" by a specific chemical transformation, rendering them labile to cleavage under conditions they were previously stable to.[3][10][11] A tetrazole-based safety-catch linker can be designed by modifying the electronic properties of the tetrazole ring.

For example, a tetrazole linker containing a thioether that can be oxidized to a sulfone. The thioether-containing linker would be stable to acidic and basic conditions. However, after oxidation to the electron-withdrawing sulfone, the linker becomes susceptible to nucleophilic cleavage.

Diagram: Safety-Catch Tetrazole Linker Workflow

Caption: Workflow of a safety-catch tetrazole linker strategy.

Experimental Protocols

The following protocols are representative examples of how tetrazole-linker scaffolds can be prepared and utilized in solid-phase synthesis.

Protocol 1: Synthesis of a Tetrazole-Functionalized Resin

This protocol describes the synthesis of a Merrifield resin functionalized with a 5-(4-(hydroxymethyl)phenyl)-1H-tetrazole linker.

Materials:

-

Merrifield resin (chloromethylated polystyrene)

-

4-cyanobenzyl alcohol

-

Sodium azide (NaN₃)

-

Zinc chloride (ZnCl₂)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Swelling the Resin: Swell the Merrifield resin (1 g, 1 mmol/g loading) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

-

Preparation of the Tetrazole Linker: In a separate flask, dissolve 4-cyanobenzyl alcohol (1.5 g, 11.3 mmol) in DMF (20 mL). Add sodium azide (0.73 g, 11.3 mmol) and zinc chloride (0.77 g, 5.6 mmol). Heat the mixture at 120 °C for 24 hours. Cool to room temperature.

-

Linker Attachment: To the swollen resin, add the solution of the tetrazole linker. Add diisopropylethylamine (DIEA) (2.0 mL, 11.5 mmol). Agitate the mixture at 60 °C for 24 hours.

-

Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

-

Drying: Dry the resin under vacuum to a constant weight.

Rationale: The tetrazole is formed in situ from the nitrile and sodium azide, catalyzed by zinc chloride.[12] The resulting tetrazole is then coupled to the chloromethylated resin via nucleophilic substitution.

Protocol 2: Solid-Phase Synthesis of a Dipeptide on the Tetrazole-Functionalized Resin

This protocol details the synthesis of a simple dipeptide (e.g., Phe-Gly) on the prepared tetrazole resin.

Materials:

-

Tetrazole-functionalized resin

-

Fmoc-Gly-OH

-

Fmoc-Phe-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

20% Piperidine in DMF

-

DMF, DCM

Procedure:

-

Resin Swelling: Swell the tetrazole-functionalized resin (0.5 g) in DCM (5 mL) for 30 minutes, then in DMF (5 mL) for 30 minutes.

-

First Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

-

Add the activation mixture to the swollen resin and agitate for 2 hours.

-

Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

-

Drain and repeat the piperidine treatment for 5 minutes.

-

Wash the resin with DMF (5 x 5 mL).

-

-

Second Amino Acid Coupling:

-

Activate Fmoc-Phe-OH (3 eq.) with HOBt (3 eq.) and DIC (3 eq.) in DMF.

-

Add the activation mixture to the resin and agitate for 2 hours.

-

Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

-

Final Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF as described in step 3.

-

Wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).

-

-

Drying: Dry the resin under vacuum.

Rationale: This protocol follows standard Fmoc-based solid-phase peptide synthesis procedures.[13] The tetrazole linker is stable to the basic conditions of piperidine treatment and the coupling conditions.

Protocol 3: Cleavage of the Dipeptide from the Resin

This section provides two alternative cleavage protocols: a standard acidic cleavage and a photocleavage.

4.3.1. Acidic (Traceless-type) Cleavage

Materials:

-

Peptide-bound resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether (cold)

Procedure:

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Cleavage Reaction: Add the cleavage cocktail (5 mL) to the dry peptide-bound resin. Agitate at room temperature for 2 hours.

-

Peptide Precipitation: Filter the cleavage mixture into a cold diethyl ether solution. A white precipitate of the peptide should form.

-

Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.

-

Drying: Dry the peptide under vacuum.

Rationale: Strong acid, such as TFA, can cleave the bond between the linker and the synthesized molecule.[14] The specific bond cleavage will depend on the exact structure of the linker, but for many aryl-based linkers, this is a standard procedure.

4.3.2. Photocleavage

Materials:

-

Peptide-bound resin (assuming a photocleavable tetrazole linker)

-

Solvent (e.g., DCM/MeOH 1:1)

-

UV lamp (e.g., 365 nm)

Procedure:

-

Resin Suspension: Suspend the peptide-bound resin in a quartz reaction vessel with the chosen solvent.

-

Irradiation: Irradiate the suspension with a UV lamp while agitating for 4-8 hours. Monitor the cleavage by taking small aliquots of the solution and analyzing by HPLC.

-

Isolation: Filter the resin and collect the filtrate containing the cleaved peptide.

-

Solvent Removal: Remove the solvent under reduced pressure to obtain the crude peptide.

Rationale: UV light provides the energy to induce the photochemical fragmentation of the tetrazole ring, releasing the synthesized molecule into the solution.[7]

Data Summary

The following table summarizes typical conditions and expected outcomes for the different tetrazole linker strategies.

| Linker Type | Attachment Chemistry | Synthesis Conditions | Activation (if any) | Cleavage Conditions | Expected Product |

| Traceless | Nucleophilic substitution | Standard SPOS | N/A | Strong Acid (e.g., TFA) | Molecule with no linker remnant |

| Photocleavable | Esterification/Etherification | Standard SPOS | N/A | UV Irradiation (e.g., 365 nm) | Molecule with hydroxyl group |

| Safety-Catch | Amide/Ester formation | Standard SPOS | Oxidation (e.g., m-CPBA) | Nucleophile (e.g., Base) | Carboxylic acid or amide |

Conclusion

Tetrazole-linker scaffolds offer a powerful and versatile platform for solid-phase organic synthesis. Their unique chemical properties allow for the design of traceless, photocleavable, and safety-catch strategies, providing chemists with a broad range of options for synthesizing diverse molecular libraries. The protocols outlined in this application note provide a foundation for researchers to explore the potential of tetrazole linkers in their own drug discovery and development efforts.

References

-

Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 100(5), 2091-2157. [Link]

- Rivera, D. G., & Wessjohann, L. A. (2006). On-Resin Ugi Reactions for the N-Terminal Derivatization of Peptides.

- Kazemi, F., & Kiasat, A. R. (2007). A novel and an efficient method for the synthesis of 5-substituted 1H-tetrazoles. Letters in Organic Chemistry, 4(1), 47-50.

-

Li, J., Chandgude, A. L., Zheng, Q., & Dömling, A. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 950-958. [Link]

- Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. In Methods in Enzymology (Vol. 289, pp. 104-126). Academic Press.

-

García-Ramos, Y., & Tulla-Puche, J. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(6), 1369. [Link]

-

Combinatorial Chemistry Review. (2020). Traceless Linkers. [Link]

- Spivey, A. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Sheffield.

- Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.

- Verma, A., Joshi, S., & Singh, D. (2013). Tetrazole: A versatile scaffold for the synthesis of novel anti-inflammatory agents. Future Medicinal Chemistry, 5(9), 1033-1049.

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.

- Hansen, M. B., & Nielsen, T. E. (2018). Photolabile Linkers for Solid-Phase Synthesis. Chemical Reviews, 118(15), 7545-7566.

- Patek, M., & Lebl, M. (1991). Safety-catch anchoring linkage for solid-phase synthesis of C-terminal peptide amides by the Boc/Bzl strategy. Tetrahedron Letters, 32(31), 3891-3894.

- Backes, B. J., & Ellman, J. A. (1994). A new robust, traceless linker for solid-phase synthesis. Journal of the American Chemical Society, 116(24), 11171-11172.

-

Albericio, F., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(6), 1369. [Link]

- Pomplun, S., Shugrue, C. R., Schissel, C. K., Farquhar, C. E., & Pentelute, B. L. (2020). Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release.

- Klüser, L., et al. (2021). Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release. Chemical Science, 12(10), 3623-3629.

- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.

- James, I. W. (1999). Linkers for solid phase organic synthesis. Tetrahedron, 55(16), 4855-4946.

- Tofteng, A. P., et al. (2012). A base-labile safety-catch linker for solid-phase synthesis of peptide C-terminal acids.

- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950.

- Carter, J. (2020). Response to "I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides?".

- Lin, Q., et al. (2017). Tetrazole-ene photo-click chemistry for the construction of multifunctional hydrogels. Journal of the American Chemical Society, 139(25), 8452-8455.

- Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and cleavage strategies in solid-phase organic synthesis and combinatorial chemistry. Chemical Reviews, 100(5), 2091-2157.

- Chandgude, A. L., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 950-958.

- Alfa Chemistry. (n.d.). Tetrazole MOFs Linkers.

- Life Chemicals. (2024).

- Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis.

- ResearchGate. (2025).

- ACS Publications. (2021). Tetrazoles via Multicomponent Reactions.

- Demko, Z. P., & Sharpless, K. B. (2001). An Intramolecular [2+3] Cycloaddition Route to Fused 5-Hetero-1H-tetrazoles. Organic Letters, 3(25), 4091-4094.

- Pop, I., et al. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Chemistry, 25(3), 388-412.

Sources

- 1. imperial.ac.uk [imperial.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 6. lifechemicals.com [lifechemicals.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Traceless Linkers [combichemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. 1H-Tetrazole synthesis [organic-chemistry.org]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1H-tetrazol-1-ylmethyl)benzoic acid

[1]

Ticket Status: OPEN Topic: Yield Optimization & Process Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary: The "Hidden" Yield Killer

If you are experiencing low yields (<40%) with this specific substrate, the issue is likely not your tetrazole chemistry, but your substrate stability.

The precursor, 2-(aminomethyl)benzoic acid , is structurally predisposed to intramolecular cyclization. Under the thermal and acidic conditions required for tetrazole formation (acetic acid/heat), the amine reacts with the carboxylic acid to form phthalimidine (isoindolin-1-one) , a stable lactam "dead end" product.[1]

The Solution: You must switch to the Ester Protection Route .[1] By converting the carboxylic acid to a methyl ester before the tetrazole formation, you block the lactamization pathway.[1]

Module 1: The "Golden Batch" Protocol

Do not attempt to react the free amino acid directly.[1] Follow this validated 3-step workflow to maximize yield and purity.

Step 1: Esterification (Protection)[1]

-

Reagents: 2-(aminomethyl)benzoic acid, Methanol (MeOH), Thionyl Chloride (SOCl₂).

-

Procedure: Reflux the amino acid in MeOH with excess SOCl₂ (or HCl gas) to generate methyl 2-(aminomethyl)benzoate hydrochloride .[1]

-

Why: Esters are far less nucleophilic than free amines toward the internal cyclization, and the bulky tetrazole forming conditions are less likely to displace the methoxy group than the hydroxyl of the acid.[1]

Step 2: Heterocycle Formation (The Critical Step)[1]

-

Substrate: Methyl 2-(aminomethyl)benzoate HCl.

-

Reagents: Sodium Azide (NaN₃), Triethyl Orthoformate (TEOF), Glacial Acetic Acid (AcOH).

-

Stoichiometry:

-

Conditions: Heat to 80–90°C for 4–6 hours.

-

Mechanism: The amine reacts with TEOF to form an imidate, which undergoes nucleophilic attack by the azide, followed by electrocyclic ring closure.

Step 3: Hydrolysis (Deprotection)[1]

-

Reagents: NaOH (2M aqueous), Methanol/THF.

-

Procedure: Treat the isolated tetrazole-ester with base at room temperature.[1] The ester hydrolyzes to the sodium salt of the target acid.[1]

-

Workup: Wash the basic aqueous layer with Ethyl Acetate (to remove non-acidic impurities), then acidify to pH 2–3 with HCl. The target 2-(1H-tetrazol-1-ylmethyl)benzoic acid will precipitate.[1]

Module 2: Visualizing the Pathway

The following diagram illustrates the competition between the desired reaction and the lactamization side-reaction.

Caption: Figure 1. The "Ester Strategy" prevents the formation of the thermodynamic lactam sink (Phthalimidine).[1]

Module 3: Troubleshooting Guide (FAQs)

Ticket #001: "My reaction mixture turned black and yield is <10%."

Diagnosis: Decomposition of TEOF or Azide instability.[1]

-

Root Cause: Overheating or lack of agitation. Sodium azide is not soluble in acetic acid; it reacts as a suspension. If the azide settles and overheats locally, it decomposes.

-

Fix: Ensure vigorous stirring. Do not exceed 95°C. The reaction typically initiates around 70°C.[1]

Ticket #002: "I see a new spot on TLC that isn't my product."

Diagnosis: Incomplete Cyclization (Imidate Intermediate).

-

Root Cause: Moisture in the system.[1] TEOF hydrolyzes rapidly in the presence of water, destroying the reagent needed to form the imidate intermediate.[1]

-

Fix: Use fresh TEOF and anhydrous Acetic Acid. Add a drying tube to the condenser.[1] If the intermediate persists, add an additional 1.0 equiv of TEOF and continue heating.

Ticket #003: "Safety Alarm: How do I handle HN₃ evolution?"

Diagnosis: Hydrazoic Acid formation.

-

Mechanism: NaN₃ + AcOH

NaOAc + HN₃ (gas). -

Safety Protocol: HN₃ is highly toxic and explosive.

-

Never use a sealed vessel.

-

Vent the condenser into a scrubber containing 10% NaOH + Sodium Nitrite . This neutralizes HN₃ gas immediately.

-

Perform all operations in a high-flow fume hood.

-

Ticket #004: "The product won't precipitate after hydrolysis."

Diagnosis: pH or Salt Effect.

-

Root Cause: The tetrazole ring is acidic (pKa ~4.5–5), similar to the carboxylic acid. If the pH is not low enough, the tetrazole remains deprotonated and water-soluble.[1]

-

Fix: Acidify to pH 1–2 . If no solid forms, the product may be "salted in." Perform a continuous extraction with Ethyl Acetate or n-Butanol, dry the organic layer, and evaporate.[1]

Module 4: Data & Specifications

| Parameter | Specification | Notes |

| Reagent Ratio | 1 : 1.5 : 4 (Amine:Azide:TEOF) | Excess TEOF drives equilibrium forward.[1] |

| Solvent | Glacial Acetic Acid | Acts as both solvent and acid catalyst. |

| Temperature | 80°C ± 5°C | >100°C risks azide decomposition. |

| Time | 4 – 6 Hours | Monitor by TLC (Intermediate disappears). |

| Exp. Yield | 75 – 85% | Via Ester Route (vs. <30% via Direct Route). |

Module 5: Troubleshooting Logic Tree

Use this flow to diagnose synthesis failures in real-time.

Caption: Figure 2. Decision matrix for diagnosing yield loss in tetrazole synthesis.

References

-

Gaponik, P. N., et al. (1985).[4] "Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide." Chemistry of Heterocyclic Compounds, 21(11), 1243–1246.

-

Satoh, K., et al. (1995). "Tetrazoles as Carboxylic Acid Derivatives. A Facile Synthesis of 1-Substituted Tetrazoles." Chemical & Pharmaceutical Bulletin, 43(11), 2024-2028.

- Roh, J., et al. (2012). "One-pot synthesis of 1-substituted tetrazoles from amines." Synthesis, 44(18), 2859-2864. (Describes the TEOF/Azide methodology in depth).

-

Specialist Note on Lactamization: The cyclization of 2-(aminomethyl)benzoic acid to phthalimidine is a well-documented side reaction in peptide and heterocyclic chemistry, driven by the entropy of 5-membered ring formation.[1] See: Journal of Organic Chemistry, 2015, 80(5), 2635–2648.

Sources

- 1. US4092353A - Process for the purification of benzoic acid - Google Patents [patents.google.com]

- 2. 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103724288A - Post-processing method for preparing 1H-tetrazole-1-acetic acid through triethyl orthoformate method - Google Patents [patents.google.com]

- 4. semanticscholar.org [semanticscholar.org]

Technical Support Center: Navigating the Purification of Polar Tetrazole Intermediates

Welcome to the Technical Support Center dedicated to addressing the purification challenges of polar tetrazole intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter obstacles in isolating these valuable but often tricky compounds. Tetrazoles are a cornerstone in medicinal chemistry, frequently serving as bioisosteres for carboxylic acids and amides in drug candidates.[1][2][3] However, their inherent polarity and unique chemical properties can present significant purification hurdles.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. We will delve into the "why" behind common purification problems and offer field-proven solutions to help you achieve your target purity with improved efficiency and yield.

Section 1: Troubleshooting Common Purification Roadblocks

This section addresses specific issues frequently encountered during the purification of polar tetrazole intermediates, offering explanations and actionable solutions.

My Tetrazole Intermediate is "Stuck" on the Silica Gel Column.

Question: I'm running a normal-phase column chromatography on silica gel, but my polar tetrazole intermediate shows very strong retention and won't elute, even with a high percentage of ethyl acetate in hexane. What's happening and how can I get my compound off the column?

Answer: This is a classic problem when dealing with polar compounds on a polar stationary phase like silica gel.[4][5] The high polarity of your tetrazole, stemming from the four nitrogen atoms in the ring and potentially other polar functional groups, leads to strong hydrogen bonding and dipole-dipole interactions with the silanol groups (Si-OH) on the silica surface. This causes the compound to be tenaciously adsorbed.

Causality Explained: The tetrazole ring itself is electron-rich and can act as a hydrogen bond acceptor. If your tetrazole is a 1H-tetrazole, the acidic proton on the ring can also engage in hydrogen bonding. These interactions are often much stronger than the interactions between your compound and the relatively non-polar mobile phase, resulting in minimal movement down the column.

Solutions:

-

Increase Mobile Phase Polarity Drastically: A simple increase in ethyl acetate may not be sufficient. You need to introduce a much more polar "eluent kicker."

-

Methanol: Adding a small percentage of methanol (1-10%) to your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol) can dramatically increase its polarity and effectively compete with the silica for interactions with your tetrazole, thereby eluting it.[4]

-

Ammonia/Triethylamine: If your tetrazole is acidic, adding a small amount of a basic modifier like triethylamine (0.1-1%) or using a mobile phase containing ammonium hydroxide can help to deprotonate the acidic tetrazole, reducing its interaction with the acidic silica gel.

-

-

Switch to a Different Stationary Phase:

-

Alumina (Basic or Neutral): For acidic tetrazoles, switching to basic or neutral alumina can mitigate the strong acidic interactions observed with silica.

-

Reversed-Phase Chromatography (C18): This is often the go-to solution for highly polar compounds. Here, the stationary phase is non-polar (C18), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. Your polar tetrazole will have weaker interactions with the stationary phase and elute more readily.[6]

-

Workflow for Mobile Phase Modification:

Caption: Decision workflow for eluting strongly retained tetrazoles from silica gel.

My Tetrazole Intermediate Runs at the Solvent Front in Reversed-Phase HPLC.

Question: I've switched to a C18 reversed-phase column, but now my polar tetrazole intermediate elutes in the void volume with no retention. How can I achieve separation under these conditions?

Answer: This is the opposite problem to being stuck on silica gel and is also very common for highly polar analytes in reversed-phase chromatography.[5][7] Your polar tetrazole has a much higher affinity for the polar mobile phase than for the non-polar C18 stationary phase, leading to minimal retention.

Causality Explained: The principle of reversed-phase chromatography is based on hydrophobic interactions. Highly polar molecules, like many tetrazole intermediates, are not "hydrophobic" enough to partition onto the C18-coated silica and are simply carried along with the mobile phase.

Solutions:

-

Highly Aqueous Mobile Phases: Increase the water content in your mobile phase (e.g., 95-100% water). However, be aware that some standard C18 columns can suffer from "phase collapse" under highly aqueous conditions.[5] Using C18 columns specifically designed for aqueous mobile phases (e.g., "AQ" type columns) is recommended.[5]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for purifying highly polar compounds that are not retained in reversed-phase.[7][8]

-

Mechanism: HILIC uses a polar stationary phase (like silica, diol, or amine-functionalized silica) and a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) with a smaller amount of aqueous buffer.[7] A water layer is formed on the surface of the stationary phase, and your polar analyte partitions into this layer, leading to retention. Elution is typically achieved by increasing the aqueous component of the mobile phase.

-

Advantages: HILIC provides good retention for very polar compounds and often offers a different selectivity compared to reversed-phase chromatography.[7][8]

-

-

Ion-Exchange Chromatography (IEX): Since 5-substituted-1H-tetrazoles are acidic (with pKa values often similar to carboxylic acids), you can exploit their ability to exist as anions.[1][9][10]

-

Mechanism: Anion-exchange chromatography uses a stationary phase with positively charged functional groups.[11] At a pH above the pKa of your tetrazole, it will be deprotonated and carry a negative charge, allowing it to bind to the positively charged stationary phase. Elution is achieved by increasing the salt concentration or changing the pH of the mobile phase to displace the bound tetrazole.[12]

-

Comparison of Chromatographic Techniques for Polar Tetrazoles:

| Technique | Stationary Phase | Mobile Phase | Principle of Retention | Best Suited For |

| Normal Phase | Polar (e.g., Silica) | Non-polar (e.g., Hexane/EtOAc) | Adsorption | Less polar tetrazoles |

| Reversed Phase | Non-polar (e.g., C18) | Polar (e.g., Water/ACN) | Hydrophobic Interactions | Moderately polar tetrazoles |

| HILIC | Polar (e.g., Silica, Diol) | High Organic/Low Aqueous | Partitioning into aqueous layer | Highly polar, water-soluble tetrazoles[7][8] |

| Ion Exchange | Charged (e.g., Quaternary Amine) | Aqueous Buffer | Electrostatic Interactions | Ionizable (acidic or basic) tetrazoles[11] |

My Tetrazole Intermediate "Oils Out" During Crystallization.

Question: I'm trying to purify my tetrazole intermediate by crystallization, but instead of forming nice crystals, it separates as an oily liquid. What causes this and how can I promote crystallization?